![molecular formula C15H14Cl2N2O3S B2908822 N-(2,5-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 312914-37-7](/img/structure/B2908822.png)
N-(2,5-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-(2,5-dichlorophenyl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative and is structurally related to carbonic anhydrase inhibitors.
Mechanism Of Action
DIDS acts as an inhibitor of chloride channels and transporters by binding to a specific site on the protein. The binding of DIDS causes a conformational change in the protein, which leads to a decrease in chloride ion transport. DIDS has also been shown to inhibit the activity of some ATPases by binding to a separate site on the protein.
Biochemical and Physiological Effects
DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of chloride channels and transporters in a variety of cell types, including neurons, muscle cells, and epithelial cells. This inhibition can lead to changes in cell volume, ion homeostasis, and membrane potential. DIDS has also been shown to inhibit the activity of some ATPases, which can lead to changes in ion gradients and energy metabolism.
Advantages And Limitations For Lab Experiments
One advantage of using DIDS in lab experiments is its specificity for chloride channels and transporters. This allows researchers to selectively inhibit these proteins without affecting other ion channels or transporters. However, one limitation of using DIDS is its potential for off-target effects. DIDS has been shown to inhibit the activity of some ATPases, which can lead to non-specific effects on cell function.
Future Directions
There are several future directions for the use of DIDS in scientific research. One area of interest is the study of the role of chloride channels and transporters in disease states. DIDS has been shown to inhibit the activity of chloride channels and transporters in a variety of cell types, and further research could help to elucidate the role of these proteins in disease progression. Another area of interest is the development of more specific inhibitors of chloride channels and transporters. While DIDS is a useful tool for studying these proteins, more specific inhibitors could help to further refine our understanding of their function.
Synthesis Methods
DIDS can be synthesized by the reaction of 2,5-dichloroaniline with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction yields DIDS as a white crystalline solid with a melting point of 225-227°C.
Scientific Research Applications
DIDS has been used in a variety of scientific research applications, including the study of ion channels, transporters, and receptors. It has been shown to inhibit chloride channels and transporters, as well as the activity of some ATPases. DIDS has also been used to study the role of chloride channels in cell volume regulation and apoptosis.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-3-10(4-7-12)15(20)18-14-9-11(16)5-8-13(14)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFXZGWCFBNZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(dimethylsulfamoyl)benzamide |
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